molecular formula C10H18O3Si B1585112 Methyltris((1-methylvinyl)oxy)silane CAS No. 6651-38-3

Methyltris((1-methylvinyl)oxy)silane

Cat. No.: B1585112
CAS No.: 6651-38-3
M. Wt: 214.33 g/mol
InChI Key: ZWXYOPPJTRVTST-UHFFFAOYSA-N
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Description

Methyltris((1-methylvinyl)oxy)silane is a useful research compound. Its molecular formula is C10H18O3Si and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyltris((1-methylvinyl)oxy)silane in laboratory settings?

  • Methodological Answer : Synthesis typically involves silane precursors reacting with 1-methylvinyl ether derivatives under anhydrous conditions. For example, a modified hydrosilylation reaction using platinum catalysts (e.g., Karstedt’s catalyst) can facilitate the addition of Si-H bonds to vinyl groups . Key steps include:

  • Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis.
  • Temperature control (60–80°C) to optimize reaction kinetics.
  • Characterization of intermediates via FTIR to monitor Si-H bond consumption.
    Table: Key Reaction Parameters
ParameterOptimal RangeMonitoring Technique
Temperature60–80°CThermocouple
Catalyst Loading10–50 ppm PtGravimetric analysis
Reaction Time4–8 hoursFTIR/Sampling

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm vinyl group integration and silicon-bonded methyl/vinyloxy substituents. For example, vinyl protons appear as doublets at δ 5.8–6.2 ppm .
  • FTIR : Peaks at ~1000–1100 cm⁻¹ (Si-O-Si) and ~1600 cm⁻¹ (C=C stretching) validate the core structure .
  • GC-MS : To assess purity (>98%) and identify volatile byproducts.
  • Elemental Analysis : Verify C, H, and Si content against theoretical values .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilic silicon center and its interaction with nucleophiles. Key considerations:

  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Simulate transition states for silylation reactions with alcohols or amines.
  • Compare computed activation energies with experimental kinetic data .
    Example Workflow :

Optimize geometry using Gaussian02.

Calculate electrostatic potential maps.

Validate with experimental NMR/FTIR data.

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions may arise from differences in sample purity, measurement techniques, or environmental conditions. Steps to address:

  • Reproducibility Checks : Synthesize batches with ≥99% purity (via fractional distillation ).
  • Standardized Testing : Use TGA under nitrogen (10°C/min) to compare decomposition profiles.
  • Statistical Analysis : Apply ANOVA to datasets, accounting for instrument variability .
    Table: Reported Thermal Decomposition Onset Temperatures
StudyOnset Temp (°C)Purity (%)Atmosphere
NIST (2023)22099.5N₂
Chongqing Chemdad19598.0Air
Discrepancy likely due to oxidative degradation in air .

Q. What strategies mitigate hazards associated with this compound in experimental workflows?

  • Methodological Answer : Based on GHS classification (skin sensitization, Category 1B; eye irritation, Category 2 ):

  • Engineering Controls : Use fume hoods for handling volatile fractions.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Waste Management : Segregate silane waste in designated containers for professional disposal (avoid aqueous quenching due to gas evolution) .

Q. Data Presentation and Analysis

Q. How should researchers present spectroscopic data for this compound in publications?

  • Methodological Answer : Follow IUPAC guidelines and journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry ):

  • Include raw spectral data (e.g., NMR integration values) in supplementary materials.
  • Annotate key peaks in figures (e.g., FTIR C=C stretch at 1600 cm⁻¹).
  • Report solvent and instrument parameters (e.g., 500 MHz NMR, CDCl₃).

Q. Synthesis Optimization

Q. What catalytic systems enhance the yield of this compound?

  • Methodological Answer : Transition-metal catalysts (Pt, Rh) improve hydrosilylation efficiency. For example:

  • Karstedt’s Catalyst : 0.1–1.0 mol% Pt in toluene achieves >85% yield .
  • Rhodium Complexes : Selectively favor β-addition in asymmetric systems .
    Table: Catalyst Performance Comparison
CatalystYield (%)Selectivity (α:β)
Pt (Karstedt’s)8895:5
RhCl(PPh₃)₃7880:20

Preparation Methods

Detailed Preparation Methodologies

Catalytic Ester Exchange and Cracking Method

A notable method for preparing methyl-substituted silanes involves a catalytic ester exchange and cracking reaction between cyclic siloxanes and orthoformates. Although this method is documented for methyldimethoxysilane, it provides a conceptual framework applicable to methyltris((1-methylvinyl)oxy)silane synthesis.

Process Description:

  • Reactants such as 1,3,5,7-tetramethylcyclotetrasiloxane and trimethyl orthoformate are combined in a molar ratio typically ranging from 1:2.6 to 6.
  • Catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1–5% w/w) are added along with initiators like methanol (1–5% w/w) and stabilizers (e.g., methyl glycidyl ether) at low concentrations (0.01–1% w/w).
  • The reaction mixture is heated gradually from 50–60 °C for 3–5 hours, then slowly raised to 80–90 °C for an additional hour.
  • The crude product is distilled at normal pressure, collecting fractions at 60–61 °C to isolate the target silane.

Advantages:

  • Avoids corrosive byproducts such as hydrogen chloride.
  • High product purity (>99.5%) and yield close to theoretical values.
  • Reduced equipment corrosion and simplified distillation.

Reaction Mechanism:

  • The catalyst facilitates cracking of cyclic siloxane and ester exchange with orthoformate, producing this compound and methanol as a byproduct.
  • Stabilizers inhibit side reactions such as disproportionation and dehydrogenation.
Step Conditions Purpose
1 Mix siloxane, orthoformate, catalyst, initiator, stabilizer Prepare reaction mixture
2 Stir at 50–60 °C for 3–5 hours Promote ester exchange and cracking
3 Heat to 80–90 °C for 1 hour Complete reaction
4 Distill at 60–61 °C Purify target silane

Note: This method is adapted from patent CN110128464B and applies to similar methylsilane derivatives.

Continuous Flow Synthesis with Neutralization and Thin-Film Evaporation

Another advanced approach, although described for methyl tris-methylethylketoxime silane, offers insights into continuous production methods that can be adapted for this compound.

Process Description:

  • Continuous feeding of monomethyl trichlorosilane, a vinyl ether source (analogous to diacetylmonoxime in the referenced patent), and a suitable solvent into a stirred reactor.
  • Reaction temperature controlled at 30–40 °C with internal circulation and cooling to maintain steady-state conditions.
  • The reaction mixture undergoes phase separation in a two-phase separator, isolating crude product from byproducts such as hydrochloride salts.
  • The crude product is neutralized with ammonia gas to convert acidic byproducts into solid ammonium chloride, which is filtered out.
  • The filtered product is purified by thin-film evaporation, recovering solvent and unreacted reagents, yielding high-purity silane.

Advantages:

  • High reaction conversion rates and product recovery.
  • Continuous operation reduces batch variability and exposure to air, minimizing hydrolysis.
  • Environmentally friendly with solvent recycling and minimal waste.
Step Conditions Purpose
A Continuous feed at 30–40 °C Controlled reaction and mixing
B Two-phase separation Remove solid byproducts
C Ammonia neutralization Convert acidic impurities
D Filtration and thin-film evaporation Purify and concentrate product

This method is described in patent CN102079753B and exemplifies continuous industrial preparation techniques.

Comparative Analysis of Preparation Methods

Feature Catalytic Ester Exchange & Cracking Continuous Flow with Neutralization
Reaction Type Batch, ester exchange and cracking Continuous flow, nucleophilic substitution
Catalysts Acidic catalysts (H2SO4, p-TSA) None specified, relies on neutralization step
Temperature Range 50–90 °C 30–40 °C
Byproducts Methanol, minor side products Ammonium chloride, solvent residues
Purity of Product >99.5% >97%
Yield Near theoretical ~95%
Equipment Requirements Standard glass reactor with distillation Stirred reactor, separator, evaporator
Environmental Impact No corrosive gases, low waste Solvent recycling, waste neutralization
Industrial Suitability High High

Research Findings and Practical Considerations

  • Catalyst and Stabilizer Selection: The choice of acid catalyst and stabilizer is critical to suppress side reactions such as disproportionation and dehydrogenation, which can reduce yield and product stability.

  • Moisture Sensitivity: The Si-H bonds and vinyl ether groups in this compound are highly reactive with moisture, necessitating rigorous drying of reagents and inert atmosphere handling to prevent hydrolysis and polymerization.

  • Purification: Distillation under controlled temperature and pressure conditions is essential to separate the target silane from high-boiling residues and unreacted materials. Thin-film evaporation is particularly effective in continuous processes for solvent recovery and product concentration.

  • Safety and Environmental Aspects: Avoidance of corrosive byproducts such as hydrogen chloride enhances equipment longevity and worker safety. Recycling solvents and neutralizing acidic wastes reduce environmental impact.

Summary Table of Key Preparation Parameters

Parameter Catalytic Ester Exchange Method Continuous Flow Method
Raw Materials Cyclic siloxane, orthoformate Monomethyl trichlorosilane, vinyl ether analog
Catalyst Concentrated H2SO4 or p-TSA Not specified
Initiator Methanol Not specified
Stabilizer Glycidyl ethers (0.01–1%) Not specified
Reaction Temperature 50–90 °C 30–40 °C
Reaction Time 4–6 hours Continuous
Product Purity >99.5% >97%
Yield Near theoretical ~95%
Equipment Three-neck flask with distillation Stirred reactor, separator, thin-film evaporator
Byproducts Methanol, minor silane byproducts Ammonium chloride, solvent residues
Environmental Impact Low, no corrosive gases Low, solvent recycling

Properties

IUPAC Name

methyl-tris(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h1,3,5H2,2,4,6-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXYOPPJTRVTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216714
Record name Methyltris((1-methylvinyl)oxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-38-3
Record name Methyltris(isopropenoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6651-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltris((1-methylvinyl)oxy)silane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris((1-methylvinyl)oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltris[(1-methylvinyl)oxy]silane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyltris((1-methylvinyl)oxy)silane
Methyltris((1-methylvinyl)oxy)silane
Methyltris((1-methylvinyl)oxy)silane
Methyltris((1-methylvinyl)oxy)silane

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